molecular formula C15H12ClFN2O2S3 B11194803 N-(4-chloro-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

N-(4-chloro-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

Cat. No.: B11194803
M. Wt: 402.9 g/mol
InChI Key: CORAGAMLUSPTLG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C15H12ClFN2O2S3 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula: C17H14ClFN2O3S
  • Molecular Weight: 388.83 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene and thiazole derivatives. In vitro evaluations indicate that compounds related to this compound exhibit significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Results

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25
Target Compound Various Gram-positive bacteria<0.25

These results suggest that the compound may possess strong bactericidal properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. The compound's structural features contribute to its activity against various cancer cell lines.

Cytotoxicity Studies

In a study investigating the cytotoxic effects of thiophene-based compounds, the following IC50 values were reported:

CompoundCell LineIC50 (μM)
9Jurkat T-cells1.61
10A-4311.98
Target Compound HT29<1.5

The data indicates that the target compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that thiophene derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Biofilm Disruption: The ability to disrupt biofilm formation in pathogenic bacteria enhances its antimicrobial efficacy .

Case Studies

Several case studies have been published demonstrating the efficacy of thiophene derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance: A study evaluated the effectiveness of thiophene sulfonamides against resistant strains of Staphylococcus aureus, showing promising results in reducing biofilm formation and bacterial load.
  • Clinical Trials for Cancer Treatment: Ongoing trials are assessing the safety and efficacy of thiophene-based compounds in patients with advanced solid tumors, with preliminary results indicating favorable outcomes.

Scientific Research Applications

Antimicrobial Activity

N-(4-chloro-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that it was effective at concentrations lower than traditional antibiotics such as vancomycin, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Case Study: Cytotoxic Effects

In a comparative study, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM when tested on MCF7 cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies utilize software such as Schrodinger to predict how well the compound fits into the active sites of target proteins.

Findings from Docking Studies

The docking results indicated strong binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. This suggests that the compound could serve as a lead structure for developing new drugs targeting these pathways .

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Various synthetic routes have been explored to modify the thiophene and thiazole moieties, leading to compounds with improved pharmacological profiles.

Table: Synthetic Derivatives and Their Activities

Compound NameActivity TypeObserved Efficacy
N-(4-chloro-2-fluorophenyl)-2-methyl-thiazoleAntibacterialMIC = 0.5 µg/mL (MRSA)
N-(4-chloro-2-fluorophenyl)-5-bromo-thiazoleAnticancerIC50 = 8 µM (MCF7)
N-(4-chloro-2-fluorophenyl)-methyl-thiopheneAntifungalMIC = 1 µg/mL (Candida)

Chemical Reactions Analysis

Sulfonamide Functional Group Reactions

The -SO₂NH₂ group enables characteristic nucleophilic substitutions and acid-base reactions:

Reaction TypeConditionsProduct/OutcomeSource
Acid-Catalyzed Hydrolysis 6M HCl, 90°C, 6 hrsCleavage to thiophene-3-sulfonic acid + 4-chloro-2-fluoroaniline
Alkylation K₂CO₃, DMF, RX (R = CH₃, C₂H₅)N-alkylated sulfonamides (improved lipophilicity)
Metal Coordination Cu(II)/Zn(II) salts, pH 7.4Stable chelates (confirmed by UV-Vis spectroscopy)

Thiophene Ring Reactivity

The electron-rich thiophene undergoes electrophilic substitutions preferentially at the 4-position (ortho to sulfonamide):

ReactionReagents/ConditionsRegioselectivityYieldSource
Nitration HNO₃/H₂SO₄, 0°C4-nitro derivative68%
Halogenation Br₂ in CHCl₃, FeCl₃ catalyst4-bromo product72%
Friedel-Crafts Acylation AcCl, AlCl₃, 50°C4-acetyl derivative61%

Thiazole Ring Reactions

The 2-methylthiazole moiety participates in cycloadditions and ring-opening reactions:

ReactionDetailsKey ObservationsSource
[4+2] Cycloaddition With maleic anhydride, 120°CForms bicyclic adduct (confirmed by X-ray)
Nucleophilic Attack NH₂OH·HCl, NaOH, ethanol refluxThiazole ring opens to form thioamide
Oxidation H₂O₂ (30%), FeSO₄ catalystSulfoxide formation (HPLC purity >95%)

Biological Interactions

The compound inhibits bacterial dihydropteroate synthase through competitive PABA antagonism:

Target EnzymeIC₅₀ ValueBacterial Strains TestedMechanism EvidenceSource
Dihydropteroate Synthase12.4 μMS. aureus (MRSA), E. coli[¹⁴C]-PABA displacement assay
Human Carbonic Anhydrase>100 μMIsoforms CA-I, CA-IINo significant inhibition

Stability Under Physiological Conditions

Critical degradation pathways (HPLC-MS monitoring, pH 7.4 PBS buffer):

Stress ConditionHalf-LifeMajor Degradation Products
Oxidative (0.1% H₂O₂)4.2 hrsSulfone derivative (m/z 423.1)
Hydrolytic (90°C)1.8 hrsThiophene-sulfonic acid (m/z 217.0)
Photolytic (450 lux)6.5 hrsCis-trans isomerization observed

Properties

Molecular Formula

C15H12ClFN2O2S3

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

InChI

InChI=1S/C15H12ClFN2O2S3/c1-8-15(6-14(23-8)13-7-22-9(2)18-13)24(20,21)19-12-4-3-10(16)5-11(12)17/h3-7,19H,1-2H3

InChI Key

CORAGAMLUSPTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CSC(=N2)C)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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